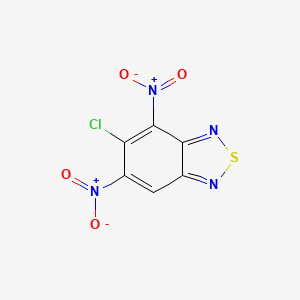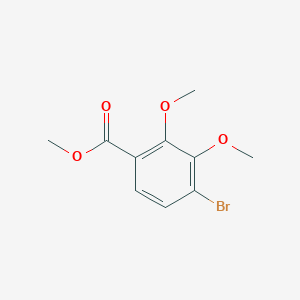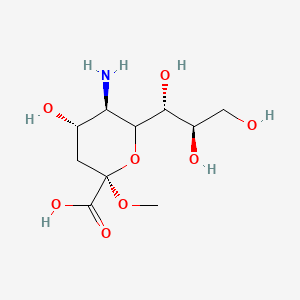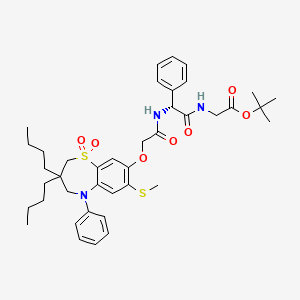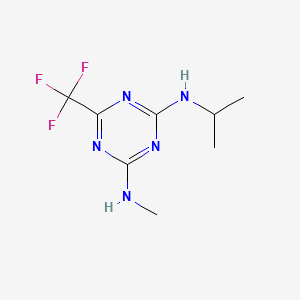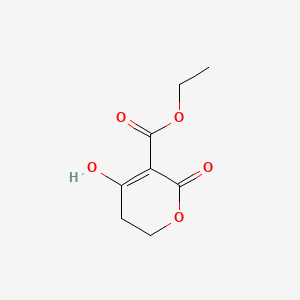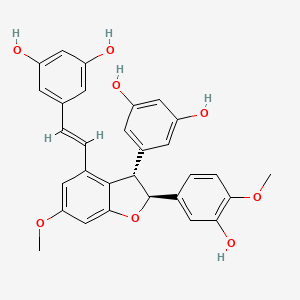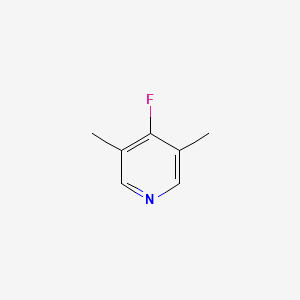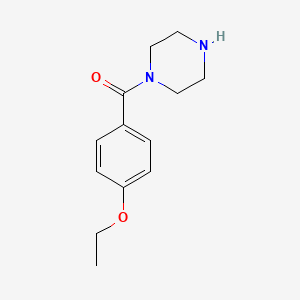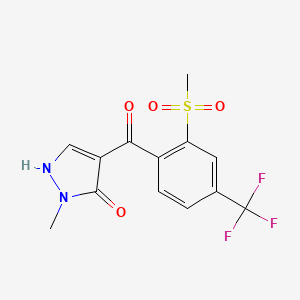![molecular formula C37H36N2O6S2 B13421315 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate CAS No. 6638-02-4](/img/structure/B13421315.png)
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate is a complex organic compound with a molecular formula of C37H36N2O9S3 . It is known for its vibrant green color and is commonly used as a dye in various industries. This compound is also referred to as C.I. Acid Green 5, C.I. Food Green 2, FD and C Green No. 2, Light Green SF, and Lissamine Green SF .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate involves multiple steps. The process typically starts with the reaction of ethylbenzene with chlorosulfonic acid to introduce the sulfonic acid group. This is followed by a series of condensation reactions with various aromatic amines and aldehydes to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is heated to specific temperatures, and the pH is carefully monitored to ensure the desired product is obtained. The final product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Utilized in medical diagnostics as a staining agent for various biological samples.
Industry: Applied in the textile and food industries as a colorant.
Mecanismo De Acción
The mechanism of action of 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate involves its interaction with various molecular targets. The compound binds to specific proteins and nucleic acids, altering their structure and function. This interaction is facilitated by the compound’s aromatic rings and sulfonic acid groups, which form strong electrostatic and hydrophobic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- C.I. Acid Green 1
- C.I. Acid Green 3
- C.I. Acid Green 25
Uniqueness
Compared to similar compounds, 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high solubility in water and strong binding affinity to various biological molecules make it particularly useful in scientific research and industrial applications .
Propiedades
Número CAS |
6638-02-4 |
|---|---|
Fórmula molecular |
C37H36N2O6S2 |
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45) |
Clave InChI |
SRRJCDUOSQWHGS-UHFFFAOYSA-N |
Impurezas |
In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5 |
Color/Form |
A dull, dark green powder or bright crystalline solid Maroon-purple powder A dull, dark green powder or a bright, crystalline solid |
melting_point |
255 °C (decomposes) |
Descripción física |
C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains. Dark green solid; [Merck Index] |
Solubilidad |
In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL In water, 30 mg/mL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


